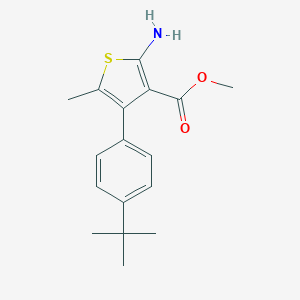

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl ring with a tert-butyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, the amino group, and the tert-butyl group. The compound also contains an ester functional group, as indicated by the “carboxylate” in its name .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amino group might participate in acid-base reactions, while the ester group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amino groups might increase its solubility in polar solvents .Scientific Research Applications

Organic Synthesis and Dye Production

- Heterocyclic Disperse Dyes : Novel heterocyclic disperse dyes with a thiophene moiety have been synthesized for dyeing polyester fibers. These dyes, synthesized from ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds, exhibit yellow, deep pink, brown, and brownish purple shades on polyester fabric. They demonstrate good levelness and fastness properties, though their photostability is poor (Iyun et al., 2015).

- Crystal Structure and Computational Study : Methyl-3-aminothiophene-2-carboxylate, a key intermediate in various applications, has been studied for its crystal structure and computational properties. It is crucial in organic synthesis, medicine, dyes, and pesticides. The study provides insights into its structural properties and interaction energies, crucial for designing novel compounds with desired properties (Tao et al., 2020).

Medicinal Chemistry and Anticancer Research

- Anticancer Drug Synthesis : Amino acetate functionalized Schiff base organotin(IV) complexes, derived from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and related compounds, have been synthesized and characterized for their potential as anticancer drugs. These complexes exhibit significant cytotoxicity against various human tumor cell lines, suggesting their potential in cancer treatment (Basu Baul et al., 2009).

Material Science

- Functionalized Oligo/Polythiophenes : The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids, including alanine, highlight the potential of thiophene derivatives in material science. These compounds, prepared through reactions involving thiophene substituted with carboxylic or acetic acid moieties, demonstrate stability and interesting optical and electrochemical properties, making them suitable for various applications in materials science (McTiernan & Chahma, 2010).

Genotoxicity and Carcinogenicity Assessment

- Toxicological Assessment : The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been evaluated using in vitro and in silico methodologies. This study is crucial for understanding the safety profile of these compounds, particularly in their use in pharmaceuticals, agrochemicals, or dyestuffs (Lepailleur et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-10-13(14(15(18)21-10)16(19)20-5)11-6-8-12(9-7-11)17(2,3)4/h6-9H,18H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSORCOPBZGKVFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B442522.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)

![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)

![Methyl 2-{[3-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B442531.png)

![2-(2,4-dimethoxyphenyl)-N-{3-[({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B442533.png)

![N-{2,2-dimethyl-3-[(5-methyl-2-furoyl)amino]propyl}-5-methyl-2-furamide](/img/structure/B442536.png)

![N-[4-(1-naphthoylamino)cyclohexyl]-1-naphthamide](/img/structure/B442537.png)

![(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B442540.png)

![11-(4-chlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442542.png)

![Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B442545.png)